![molecular formula C6H4F3NS B13603373 3-Pyridinethiol, 4-(trifluoromethyl)-](/img/structure/B13603373.png)
3-Pyridinethiol, 4-(trifluoromethyl)-
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Overview
Description
3-Pyridinethiol, 4-(trifluoromethyl)- is an organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the trifluoromethyl group and the thiol group. These properties make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclocondensation reaction, where 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate are used as key building blocks . Another approach involves the use of fluorinating reagents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs vapor-phase reactions and other scalable methods to ensure high yields and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development and production of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinethiol, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines.
Scientific Research Applications
3-Pyridinethiol, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinethiol, 4-(trifluoromethyl)- involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
2-Pyridinethiol: Contains a thiol group but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the pyridine ring.
Uniqueness: 3-Pyridinethiol, 4-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl group and the thiol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H4F3NS |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H |
InChI Key |
NAYSJTZZNQRRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)S |
Origin of Product |
United States |
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